Benzyl glucosinolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

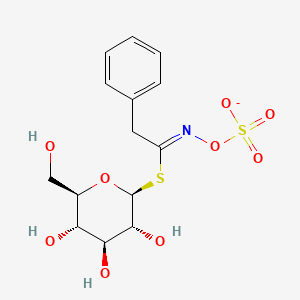

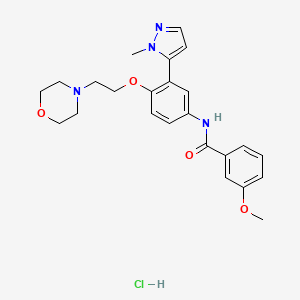

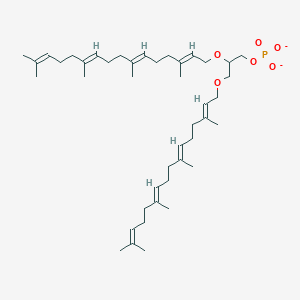

Glucotropeolin(1-) is an aralkylglucosinolate that is the conjugate base of glucotropeolin; major species at pH 7.3. It is a conjugate base of a glucotropeolin.

Scientific Research Applications

Enzymatic Transformations and Antitumor Activity

Benzyl glucosinolate undergoes enzymatic transformations to release isothiocyanates with significant antitumor properties. A study examined the reaction of benzyl isothiocyanate with d-glucosamine, revealing potential implications for clinical treatments related to osteoarthritis and inflammation. This interaction suggests that certain clinical treatments might affect the beneficial effects of glucosinolate-rich diets (Silvero et al., 2011).

Chemopreventive and Antiproliferative Effects

Research on glucosinolates like benzyl glucosinolate has highlighted their chemopreventive and antiproliferative effects. For instance, moringin, derived from glucomoringin (a form of benzyl glucosinolate), demonstrated significant inhibition of cell growth and induction of apoptosis in human neuroblastoma cells. This suggests its potential as an anticancer drug (Cirmi et al., 2019).

Antibacterial Properties

Benzyl glucosinolate, particularly in its bioactivated form, has shown notable antibacterial activity against pathogens such as Staphylococcus aureus and Enterococcus casseliflavus. This property positions it as a possible alternative in treating infections, especially in hospital settings where antibiotic resistance is a concern (Galuppo et al., 2013).

Microbial Production and Metabolic Engineering

Efforts to engineer the production of benzyl glucosinolate in Escherichia coli have been successful, opening avenues for the microbial synthesis of this compound. This research is crucial for understanding its biosynthetic pathways and for potential commercial production (Petersen et al., 2019).

Anti-Carcinogenic Effects

Benzyl glucosinolate, particularly benzyl isothiocyanate (BITC), has been extensively studied for its anti-carcinogenic properties. BITC shows a significant role in cancer prevention, as it interacts with molecular pathways related to cancer cell proliferation and apoptosis. This research indicates the potential of benzyl glucosinolate in cancer therapy (Soundararajan & Kim, 2018).

Anti-Inflammatory Activity

In a mouse model of multiple sclerosis, a disease characterized by inflammatory demyelination, benzyl glucosinolate derivatives demonstrated significant anti-inflammatory effects. This suggests its potential utility in treating inflammatory diseases (Galuppo et al., 2014).

Role in Neurodegenerative Diseases

The application of benzyl glucosinolate derivatives in a rat model of amyotrophic lateral sclerosis (ALS) delayed disease progression, indicating its potential in neurodegenerative disease management (Galuppo et al., 2015).

Dual Pathway Inhibition in Immune Cells

Benzyl isothiocyanate, derived from benzyl glucosinolate, was found to inhibit the inflammatory response in human immune cells by affecting both the COX and LOX pathways. This suggests its potential use in treating inflammatory diseases (Herz et al., 2016).

Biofumigation and Soil Health

Studies on benzyl glucosinolate have revealed its role in biofumigation, a process where soil-borne pests are controlled using naturally occurring compounds. The kinetics of benzyl glucosinolate degradation and its transformation into isothiocyanates in soil are crucial for effective pest control and soil health management (Gimsing et al., 2007).

Engineering in Non-Cruciferous Plants

Efforts to engineer benzyl glucosinolate biosynthesis in non-cruciferous plants, such as tobacco, have shown promising results. This could lead to the development of innovative agricultural strategies, including the creation of trap crops for certain pests (Geu-Flores et al., 2008).

properties

Product Name |

Benzyl glucosinolate |

|---|---|

Molecular Formula |

C14H18NO9S2- |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(Z)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/p-1/b15-10-/t9-,11-,12+,13-,14+/m1/s1 |

InChI Key |

QQGLQYQXUKHWPX-RFEZBLSLSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)

![1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone](/img/structure/B1261832.png)

![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)